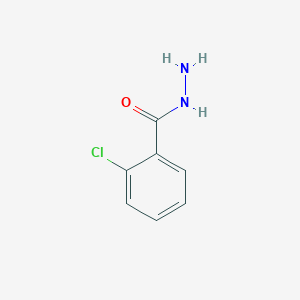

2-Chlorobenzohydrazide

説明

Overview and Significance of 2-Chlorobenzohydrazide in Chemical and Biomedical Sciences

This compound, a synthetic organic compound featuring a chlorinated benzene (B151609) ring linked to a hydrazide functional group, has emerged as a molecule of significant interest across the chemical and biomedical sciences. smolecule.comevitachem.com Its structural characteristics, particularly the presence of the reactive hydrazide moiety (-CONHNH2) and the influential chloro-substituent, make it a versatile building block in organic synthesis. evitachem.comtsijournals.com This adaptability allows for its use as a precursor in the creation of a wide array of more complex molecules, including various heterocyclic compounds. evitachem.comsolubilityofthings.com

In the biomedical field, the significance of this compound lies in the diverse biological activities exhibited by its derivatives. Research has demonstrated that compounds derived from this scaffold possess a broad spectrum of potential therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, and analgesic activities. tsijournals.comnih.govmdpi.com For instance, certain hydrazone derivatives of this compound have shown notable antimicrobial effects against various bacterial and fungal strains. grafiati.com Furthermore, specific derivatives have been investigated for their cytotoxic effects on cancer cell lines, highlighting their potential in the development of new antineoplastic agents. mdpi.comnih.gov The compound serves as a crucial intermediate in the synthesis of these biologically active molecules, underscoring its importance in medicinal chemistry and drug discovery programs. evitachem.comhygeiajournal.com

Historical Context of Hydrazide Chemistry and its Evolution

The journey of hydrazide chemistry began in the late 19th century. The name "hydrazine" was first coined by Emil Fischer in 1875. wikipedia.org A pivotal moment came in 1887 when Theodor Curtius successfully synthesized hydrazine (B178648) sulfate. wikipedia.orgacs.org Although Fischer had worked with organic derivatives of hydrazine earlier, Curtius's work on the parent substance laid a crucial foundation. acs.orgprinceton.edu The initial years of research focused on understanding the fundamental properties and reactions of hydrazine and its simple salts. acs.org

The field experienced a significant surge in interest during and after World War II, which propelled hydrazine into prominence as a high-energy material, notably as a rocket propellant. acs.orgprinceton.eduresearchgate.net This period marked a transition from purely academic curiosity to practical, large-scale applications. researchgate.net

A critical evolution in the biomedical application of hydrazides was the discovery of Isonicotinic acid hydrazide (Isoniazid) as a potent anti-tuberculosis drug. hygeiajournal.comresearchgate.net This discovery was a watershed moment, stimulating extensive research into other hydrazide derivatives for their therapeutic potential. hygeiajournal.com Scientists began to systematically synthesize and screen hydrazide-hydrazones, which are formed by reacting hydrazides with aldehydes or ketones, for a wide range of biological activities. nih.govhygeiajournal.comnih.gov This led to the identification of hydrazide derivatives with anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties, solidifying the role of hydrazide chemistry in modern medicinal science. nih.govnih.gov

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound is dynamic and expanding, primarily centered on its role as a versatile precursor for synthesizing novel compounds with significant biological activities. A major trend involves the synthesis of hydrazone derivatives, which are created by condensing this compound with various aldehydes and ketones. nih.govsci-hub.se These hydrazones are then evaluated for a wide array of therapeutic applications.

One of the most prominent areas of investigation is in antimicrobial research . Scientists are actively designing and synthesizing this compound-based compounds to combat drug-resistant bacteria and fungi. grafiati.com For example, N'-(4-bromo-2-hydroxybenzylidene)-2-chlorobenzohydrazide has been identified as a bromo-substituted hydrazone ligand with antimicrobial properties. evitachem.com

In the field of cancer research , this compound derivatives are being explored as potential cytotoxic agents. tsijournals.commdpi.com Studies have shown that certain hydrazones derived from it can inhibit the growth of cancer cells. nih.gov For instance, N′-(1-{1-[4-nitrophenyl-3-phenyl-1H-pyrazole-4-yl}methylene)-2-chlorobenzohydrazide was identified as a potent compound with significant growth inhibition against a panel of cancer cell lines. nih.gov

Another emerging trend is the use of this compound in the synthesis of metal complexes . Researchers are coordinating hydrazone ligands derived from this compound with various metal ions, such as palladium(II) and zinc(II), to create complexes with unique chemical and biological properties, including enhanced antimicrobial or anticancer activity. mdpi.comsci-hub.setandfonline.com

Furthermore, there is growing interest in the material science applications of its derivatives. For example, iron(II) complexes incorporating ligands derived from this compound have been studied for their spin-crossover (SCO) properties, which can be influenced by light, indicating potential for use in molecular switches and data storage devices. acs.org

Interdisciplinary Relevance of this compound Studies

The study of this compound holds significant interdisciplinary relevance, bridging organic chemistry, medicinal chemistry, biochemistry, and material science.

Organic and Medicinal Chemistry: For synthetic organic chemists, this compound is a valuable building block for creating a diverse library of compounds, particularly hydrazones and various heterocyclic systems. evitachem.comsolubilityofthings.com Medicinal chemists utilize these synthesized compounds as leads for developing new drugs, exploring their potential as antimicrobial, anticancer, and anti-inflammatory agents. tsijournals.comnih.govnih.gov

Biochemistry and Pharmacology: Biochemists and pharmacologists investigate the mechanisms of action of biologically active this compound derivatives. This includes studying their interactions with specific biological targets, such as enzymes or receptors, to understand how they exert their therapeutic effects. tandfonline.com For example, studies have explored the enzyme inhibition properties of vanadium(IV) complexes with hydrazide ligands. tandfonline.com

Inorganic and Material Science: In the realm of inorganic chemistry, this compound derivatives, particularly hydrazones, serve as versatile ligands for the synthesis of coordination complexes with various metal ions. sci-hub.sechesci.com These complexes are not only studied for their potential biological applications but also for their interesting magnetic and optical properties, which is a key area of interest for material scientists. acs.org The study of spin-crossover phenomena in iron complexes of these ligands, for instance, connects directly to the development of molecular-level devices. acs.org

Computational Chemistry: Computational chemists use theoretical models to predict the structures, properties, and biological activities of this compound derivatives. sciencefather.com Molecular docking studies, for example, help in understanding the binding interactions of these compounds with biological targets, guiding the design of more potent molecules. sciencefather.com This computational approach accelerates the drug discovery process and provides valuable insights into structure-activity relationships.

This interdisciplinary nature fosters collaboration and innovation, allowing for a comprehensive understanding of this compound from its fundamental chemical properties to its potential applications in medicine and technology.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPNLSKVTKSSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206882 | |

| Record name | 2-Chlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5814-05-1 | |

| Record name | 2-Chlorobenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5814-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5814-05-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROBENZOHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T829N5VTX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies for 2 Chlorobenzohydrazide and Its Derivatives

Direct Synthesis of 2-Chlorobenzohydrazide

The direct synthesis of this compound involves a limited number of steps, primarily starting from 2-Chlorobenzoic acid.

One of the primary methods for synthesizing this compound is the direct condensation reaction between 2-Chlorobenzoic acid and hydrazine (B178648). ontosight.ai This reaction is typically performed by heating the reactants under reflux conditions in a suitable solvent. evitachem.comontosight.ai While this approach is direct, it is sometimes considered less common than multi-step syntheses that proceed via an ester intermediate, which can offer higher reactivity and yield.

A widely employed and efficient two-step method involves the initial conversion of the carboxylic acid to an ester, followed by reaction with hydrazine. iucr.org This pathway is often preferred due to the favorable reactivity of esters towards nucleophilic substitution by hydrazine.

The first step in this sequence is the esterification of 2-Chlorobenzoic acid to produce Methyl 2-chlorobenzoate (B514982). ontosight.ai This is typically achieved by refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid. iucr.orgbrieflands.com The ester, Methyl 2-chlorobenzoate, is an important intermediate used in the synthesis of various organic compounds. ontosight.aichemicalbook.com

Table 1: Reaction Conditions for the Synthesis of Methyl 2-Chlorobenzoate

| Reactants | Catalyst | Solvent | Conditions | Reference |

| 2-Chlorobenzoic acid, Methanol | Sulfuric Acid | Methanol | Reflux for 7 hours | brieflands.com |

| 2-Chlorobenzoic acid, Methanol | Sulfuric Acid | Methanol | Reflux | iucr.org |

The second step is the hydrazinolysis of the intermediate ester, Methyl 2-chlorobenzoate. iucr.org The ester is refluxed with hydrazine hydrate (B1144303) in a solvent, commonly dry methanol or ethanol (B145695). iucr.orgbrieflands.com During this process, the hydrazine acts as a nucleophile, attacking the ester's carbonyl carbon and replacing the methoxy (B1213986) group to form the desired this compound. For instance, Methyl 2-chlorobenzoate can be stirred with hydrazine hydrate in methanol at room temperature for 12 hours to yield the product. brieflands.com Another reported method involves refluxing the ester with an 80% solution of hydrazine hydrate in dry methanol. iucr.org

Table 2: Reaction Conditions for the Hydrazinolysis of Methyl 2-Chlorobenzoate

| Reactants | Solvent | Conditions | Reference |

| Methyl 2-chlorobenzoate, Hydrazine hydrate | Methanol | Stirred for 12 hours at room temperature | brieflands.com |

| Methyl 2-chlorobenzoate, 80% Hydrazine hydrate | Dry Methanol | Reflux | iucr.org |

An alternative pathway for the synthesis of benzohydrazides involves the use of an acyl chloride. For example, the synthesis of the isomeric p-chlorobenzoylhydrazine can be achieved through the reaction of p-chlorobenzoyl chloride with hydrazine. prepchem.com By analogy, this compound could be synthesized by reacting 2-chlorobenzoyl chloride with hydrazine. This method involves the nucleophilic acyl substitution where the highly reactive acyl chloride readily reacts with hydrazine.

Esterification and Subsequent Hydrazinolysis

Conversion of 2-Chlorobenzoic Acid to Methyl 2-Chlorobenzoate

Synthesis of Hydrazone Derivatives from this compound

This compound is a key precursor for the synthesis of a wide variety of hydrazone derivatives. tsijournals.com Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNR₃R₄ structure and are typically formed by the condensation reaction of a hydrazide with an aldehyde or a ketone. tsijournals.com This reaction is generally carried out by refluxing equimolar amounts of this compound and the respective carbonyl compound in a solvent like ethanol, often with a catalytic amount of an acid such as glacial acetic acid. rsc.org The resulting hydrazones are valuable in medicinal chemistry and serve as versatile ligands in coordination chemistry. evitachem.comtsijournals.comrsc.org

For example, N'-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]-2-chlorobenzohydrazide is synthesized by reacting this compound with 1-(5-bromo-2-hydroxyphenyl)ethanone. evitachem.com Similarly, reacting this compound with benzaldehyde (B42025) in the presence of glacial acetic acid and ethanol yields 2-chloro-N'-[(E)-phenylmethylidene]benzohydrazide. Another example is the synthesis of (E)-N′-(1-Benzyl-2-oxoindolin-3-ylidene)-2-chlorobenzohydrazide, which is achieved by refluxing this compound with N-benzyl isatin (B1672199) in methanol with acetic acid as a catalyst, resulting in a 90% yield. rsc.org

Table 3: Examples of Hydrazone Derivatives from this compound

| Carbonyl Compound | Resulting Hydrazone Derivative | Reaction Conditions | Reference |

| 1-(5-Bromo-2-hydroxyphenyl)ethanone | N'-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]-2-chlorobenzohydrazide | Not specified | evitachem.com |

| Benzaldehyde | 2-Chloro-N'-[(E)-phenylmethylidene]benzohydrazide | Reflux in ethanol with catalytic glacial acetic acid | |

| N-Benzyl isatin | (E)-N′-(1-Benzyl-2-oxoindolin-3-ylidene)-2-chlorobenzohydrazide | Reflux in methanol with catalytic acetic acid | rsc.org |

| 4-(1-(2-methoxy-6-pentadecylbenzyl)-1H-1,2,3-triazol-4-yl)benzaldehyde | N'-(4-(1-(2-methoxy-6-pentadecylbenzyl)-1H-1,2,3-triazol-4-yl)benzylidene)-2-chlorobenzohydrazide | Grinding in mortar and pestle with minimal ethanol | orientjchem.org |

| 1-(4-{(4-[4-chlorophenyl]phthalazin-1-yl)amino}phenyl)ethan-1-one | N'-(1-(4-((4-(4-chlorophenyl)phthalazin-1-yl)amino)phenyl)ethylidene)-2-chlorobenzohydrazide | Not specified | rsc.org |

Compound Index

Condensation Reactions with Carbonyl Compounds (Aldehydes/Ketones)

The reaction of this compound with aldehydes and ketones is a cornerstone of its synthetic utility, leading to the formation of hydrazones, which are also known as Schiff bases. This condensation reaction typically involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon.

Schiff bases are readily synthesized by the condensation of this compound with various aldehydes and ketones, usually under reflux in a suitable solvent like ethanol or methanol. nih.govorientjchem.org The reaction is often catalyzed by the addition of a few drops of an acid, such as glacial acetic acid or sulfuric acid, to facilitate the dehydration process. nih.govchesci.com The general reaction involves heating the hydrazide with a molar equivalent of the carbonyl compound for a period ranging from one to several hours. nih.gov For instance, the reaction of this compound with substituted aromatic aldehydes proceeds efficiently to yield the corresponding N'-benzylidene-2-chlorobenzohydrazides. thieme-connect.com Greener synthetic approaches, such as microwave irradiation, have also been employed to accelerate the formation of Schiff bases, often reducing reaction times to a few minutes. chesci.com

The term substituted hydrazones is often used interchangeably with Schiff bases in this context. These compounds are formed from the reaction of this compound with a diverse range of carbonyl compounds, including aromatic and aliphatic aldehydes and ketones. orientjchem.orgthieme-connect.com The reaction conditions are generally mild, involving refluxing in an alcohol-based solvent. nih.gov The resulting hydrazones are valuable intermediates in their own right and can be used in the synthesis of other heterocyclic compounds. The specific substituents on the aldehyde or ketone moiety can be varied to produce a library of hydrazone derivatives with different structural features.

| Carbonyl Compound | Solvent | Catalyst | Reaction Time | Product Name |

| 2-Methoxybenzaldehyde | Ethanol/Acetic Acid | - | - | N'-(2-methoxybenzylidene)-2-chlorobenzohydrazide |

| Substituted Aromatic Aldehydes | Ethanol | Glacial Acetic Acid | 5-8 hours | N'-Arylmethylene-2-chlorobenzohydrazide |

| 2-Benzyloxybenzaldehyde | Ethanol | - | 1.25 hours | N'-(2-benzyloxybenzylidene)-2-chlorobenzohydrazide |

| Various Aldehydes/Ketones | Aqueous | - | - | Substituted Hydrazones |

Formation of Schiff Bases

Synthesis of Fused Heterocycles Utilizing this compound as a Precursor

This compound is a key starting material for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal and materials chemistry.

One of the prominent applications of this compound is in the synthesis of 1,2,4-triazole (B32235) derivatives. A common synthetic route involves the initial conversion of this compound to a thiosemicarbazide (B42300) intermediate by reacting it with potassium thiocyanate (B1210189). evitachem.com This intermediate can then undergo cyclization to form the triazole ring.

Another widely used method is the reaction of this compound with carbon disulfide in the presence of a base like potassium hydroxide, followed by treatment with hydrazine hydrate. This sequence leads to the formation of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol. The triazole-thiol can then be further modified, for example, by condensation with aldehydes to form Schiff bases on the 4-amino group. vulcanchem.com

| Reagents | Intermediate | Product |

| 1. Potassium Thiocyanate; 2. Cyclization | {(2-chlorobenzoyl)amino}thiourea | Substituted Triazole |

| 1. Carbon Disulfide, KOH; 2. Hydrazine Hydrate | Potassium 2-(2-chlorobenzoyl)hydrazinecarbodithioate | 4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol |

| Thiosemicarbazide derivatives, Potassium Carbonate | - | 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol |

The synthesis of the fused thiazolo[3,2-b] vulcanchem.comCurrent time information in Bangalore, IN.dntb.gov.uatriazole ring system often begins with a 1,2,4-triazole derivative obtained from this compound. Specifically, 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a key intermediate. evitachem.com This triazole-thiol is then reacted with α-haloketones, such as substituted phenacyl bromides, in a Hantzsch-type thiazole (B1198619) synthesis. dntb.gov.uaresearchgate.net The reaction proceeds by the S-alkylation of the triazole-thiol with the α-haloketone, followed by intramolecular cyclization to form the thiazole ring, thus creating the fused bicyclic system. dntb.gov.uaresearchgate.net The cyclization step can be promoted by dehydrating agents like concentrated sulfuric acid or phosphorus oxychloride (POCl3). dntb.gov.uaresearchgate.net

| Starting Material | Reagents | Reaction Type | Product |

| 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | α-Haloketones | S-alkylation and cyclization | 2-(2-chlorophenyl)-substituted-thiazolo[3,2-b] vulcanchem.comCurrent time information in Bangalore, IN.dntb.gov.uatriazole |

| 1-(o-nitrobenzoyl)-3-thiosemicarbazide | 1. α-Haloketones; 2. POCl3 | Condensation and cyclization | Thiazolo[2,3-c] vulcanchem.comCurrent time information in Bangalore, IN.dntb.gov.uatriazole isomer |

| 5-Mercapto-3-phenyl-1,2,4-triazole | Ethyl cyanoacetate, Acetic Acid/H2SO4 | Condensation and cyclization | 5-Amino-2-phenyl Current time information in Bangalore, IN.thiazolo[3,2-b] vulcanchem.comCurrent time information in Bangalore, IN.dntb.gov.uatriazole-6-carboxylate |

This compound can be readily converted into 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives through various cyclization methods. bioline.org.br A common approach is the reaction of this compound with carbon disulfide in a basic medium, such as ethanolic potassium hydroxide, followed by refluxing for several hours. bioline.org.brwho.int This reaction proceeds through the formation of a dithiocarbazate salt, which upon heating, cyclizes to form a 1,3,4-oxadiazole-2-thiol.

Alternatively, oxidative cyclization of N'-acylhydrazones, which are formed from this compound and an aldehyde, can yield 2,5-disubstituted 1,3,4-oxadiazoles. scispace.com Another prevalent method involves the dehydrative cyclization of this compound with a carboxylic acid or its derivative using a dehydrating agent like phosphorus oxychloride (POCl3). lupinepublishers.comresearchgate.net For example, reacting this compound with a dicarboxylic acid in the presence of POCl3 at elevated temperatures leads to the formation of compounds containing two 1,3,4-oxadiazole rings. lupinepublishers.com

| Reagent | Solvent | Conditions | Product Type |

| Carbon Disulfide / KOH | Ethanol | Reflux | 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol |

| Dicarboxylic Acids / POCl3 | - | Reflux (110°C, 9h) | Bis(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)alkane/arene |

| Aldehyde / t-BuOI | DMC | Room Temperature | 2-Aryl-5-(2-chlorophenyl)-1,3,4-oxadiazole |

Formation of Thiazolo[3,2-b][2][8][9]triazole Derivatives

Derivatization via Reaction with Other Reagents (e.g., Potassium Thiocyanate)

The reaction of this compound with potassium thiocyanate is a key step in the synthesis of various heterocyclic compounds, particularly those containing a thiourea (B124793) or a subsequent triazole moiety. This reaction typically proceeds by the nucleophilic attack of the hydrazide nitrogen on the thiocyanate carbon, leading to the formation of an N-substituted carbothioamide intermediate.

A common synthetic route involves the reaction of this compound with an isothiocyanate, which can be generated in situ or used directly. For instance, the synthesis of 2-(2-(4-chlorophenyl)acetyl)-N-arylhydrazinecarbothioamides (thiosemicarbazides) is achieved by reacting a corresponding acid hydrazide with an aryl isothiocyanate. niscpr.res.in This methodology can be adapted for this compound. The general reaction involves dissolving this compound in a suitable solvent, followed by the addition of potassium thiocyanate in the presence of an acid, which facilitates the formation of isothiocyanic acid (HNCS) that then reacts with the hydrazide.

The resulting thiosemicarbazide derivative, such as N-(2-chlorobenzoyl)hydrazine-1-carbothioamide, is a versatile intermediate. It can undergo intramolecular cyclization under basic conditions to yield 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol. This triazole derivative serves as a crucial building block for the synthesis of more complex fused heterocyclic systems like thiazolo[3,2-b] niscpr.res.inCurrent time information in Bangalore, IN.researchgate.nettriazoles. The reaction of the triazole-3-thiol with various electrophiles, such as α-haloketones, leads to a wide array of derivatives with potential biological activities.

The following table summarizes the key reactants and products in the derivatization of this compound with potassium thiocyanate and subsequent transformations.

| Reactant 1 | Reactant 2 | Product |

| This compound | Potassium Thiocyanate/Acid | N-(2-chlorobenzoyl)hydrazine-1-carbothioamide |

| N-(2-chlorobenzoyl)hydrazine-1-carbothioamide | Base (e.g., KOH) | 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol |

| 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | α-Haloketone | Substituted thiazolo[3,2-b] niscpr.res.inCurrent time information in Bangalore, IN.researchgate.nettriazoles |

Advanced Synthetic Strategies for this compound Analogues

To enhance the therapeutic potential and explore novel chemical spaces, advanced synthetic strategies are employed to create analogues of this compound. These strategies focus on incorporating multiple functional groups to modulate bioactivity and on the stereoselective synthesis of chiral derivatives to improve target specificity and reduce off-target effects.

Multi-functional Group Incorporation for Enhanced Bioactivity

The incorporation of multiple functional groups into the this compound scaffold is a widely used strategy to enhance biological activity. biointerfaceresearch.comresearchgate.net The core structure offers several sites for modification, including the phenyl ring, the amide linkage, and the terminal nitrogen of the hydrazide. By introducing various pharmacophores, chemists can fine-tune the electronic, steric, and lipophilic properties of the molecule to optimize its interaction with biological targets.

One common approach is the synthesis of hydrazones through the condensation of this compound with a diverse range of aldehydes and ketones. biointerfaceresearch.com This reaction introduces a new C=N bond and allows for the incorporation of various substituted aryl, heteroaryl, or aliphatic moieties. These modifications can significantly impact the compound's bioactivity, leading to derivatives with antibacterial, antifungal, anticancer, and anti-inflammatory properties. biointerfaceresearch.com

Furthermore, the hydrazone intermediate can be a precursor for the synthesis of various heterocyclic rings. For example, reaction with chloroacetyl chloride can lead to the formation of azetidin-2-ones (β-lactams), another important class of bioactive molecules.

Another key strategy involves the cyclization of this compound derivatives into five-membered heterocyclic rings such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. niscpr.res.inscispace.com For instance, 2,5-disubstituted 1,3,4-oxadiazoles can be synthesized from this compound by reacting it with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride, or through the oxidative cyclization of N-acylhydrazones. scispace.com Similarly, 1,3,4-thiadiazoles can be obtained through reactions involving carbon disulfide or thiophosgene.

The following table presents examples of multi-functional derivatives synthesized from this compound and their potential biological activities.

| Derivative Class | Synthetic Precursor(s) | Incorporated Functional Groups/Moieties | Potential Bioactivity |

| Hydrazones | This compound, Aldehydes/Ketones | Substituted aryl, heteroaryl, aliphatic groups | Antibacterial, Antifungal, Anticancer biointerfaceresearch.com |

| 1,3,4-Oxadiazoles | This compound, Carboxylic acids/Acylhydrazones | Various substituted rings | Antibacterial niscpr.res.inscispace.com |

| 1,3,4-Thiadiazoles | This compound, Carbon disulfide | Thiol and substituted aryl groups | Antibacterial niscpr.res.in |

| 1,2,4-Triazoles | This compound, Isothiocyanates, Amidines | Thiol, amino, and various substituted rings | Antibacterial niscpr.res.inresearchgate.netorganic-chemistry.org |

| Azetidin-2-ones | This compound-derived hydrazones, Chloroacetyl chloride | β-lactam ring | Antibacterial |

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective synthetic methods for chiral derivatives of this compound is a sophisticated approach to creating more potent and selective bioactive molecules. Chirality plays a crucial role in pharmacology, as different enantiomers of a drug can exhibit distinct biological activities and metabolic profiles. While specific examples for the stereoselective synthesis of this compound derivatives are not extensively reported, general strategies for the asymmetric synthesis of chiral hydrazides and their derivatives can be applied. researchgate.netacs.orgrsc.org

One potential strategy involves the use of a chiral auxiliary. A chiral auxiliary can be attached to the this compound molecule to direct a subsequent reaction to proceed stereoselectively. After the desired stereocenter is created, the auxiliary can be removed. For example, in the synthesis of α-amino acid derivatives, chiral auxiliaries have been successfully used to control the stereochemistry of amination reactions. acs.org

Another approach is the use of chiral catalysts in reactions involving this compound or its derivatives. For instance, the asymmetric reduction of a ketone-containing derivative of this compound using a chiral catalyst could produce a chiral alcohol.

The stereoselective synthesis of chiral heterocyclic derivatives, such as 1,2,4-triazoles, is also an area of interest. researchgate.net This could be achieved by starting with a chiral precursor derived from this compound or by employing a chiral catalyst in the cyclization step. For example, the synthesis of chiral lactic-hydrazone derivatives has been reported, demonstrating the feasibility of creating chiral hydrazone-based compounds with potential bioactivity. researchgate.net

A plausible synthetic route for a chiral derivative could involve the reaction of this compound with a chiral aldehyde or ketone to form a diastereomeric mixture of hydrazones, which could then be separated. Alternatively, a prochiral ketone derivative could undergo asymmetric hydrogenation or reaction with a chiral nucleophile to introduce a stereocenter.

The table below outlines potential strategies for the stereoselective synthesis of chiral this compound derivatives.

| Strategy | Description | Potential Chiral Product |

| Chiral Auxiliary | Attachment of a removable chiral group to guide a stereoselective reaction. | Enantiomerically enriched hydrazide or derivative. |

| Chiral Catalyst | Use of a chiral catalyst to induce stereoselectivity in a reaction, such as a reduction or addition. | Enantiomerically enriched alcohol or amine derivative. |

| Chiral Substrate | Reaction of this compound with a pre-existing chiral molecule. | Diastereomeric products that can be separated. |

| Asymmetric Cyclization | Use of a chiral catalyst or auxiliary to control the stereochemistry of a ring-forming reaction. | Enantiomerically enriched heterocyclic derivative (e.g., triazole). |

Iii. Structural Elucidation and Conformational Analysis of 2 Chlorobenzohydrazide

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in confirming the identity and elucidating the structural features of 2-chlorobenzohydrazide by probing the interactions of the molecule with electromagnetic radiation.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.

Key vibrational frequencies observed in the FT-IR spectrum of this compound and its derivatives include:

N-H Stretching: Bands in the region of 3200-3400 cm⁻¹ are attributed to the stretching vibrations of the N-H bonds in the hydrazide group. For some derivatives, these bands have been observed in the range of 3347-3434 cm⁻¹. derpharmachemica.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 2829-3079 cm⁻¹, while aliphatic C-H stretching is observed between 2364-2723 cm⁻¹. derpharmachemica.com

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group stretching vibration is found in the range of 1595-1654 cm⁻¹. derpharmachemica.com

C=N Stretching: In derivatives where the hydrazide has been converted to a hydrazone, a characteristic C=N stretching frequency appears around 1511-1598 cm⁻¹. derpharmachemica.com

Table 1: Key FT-IR Spectral Data for this compound Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3347-3434 derpharmachemica.com |

| Aromatic C-H | Stretching | 2829-3079 derpharmachemica.com |

| Aliphatic C-H | Stretching | 2364-2723 derpharmachemica.com |

| C=O | Stretching | 1595-1654 derpharmachemica.com |

| C=N | Stretching | 1511-1598 derpharmachemica.com |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to characterize this compound and its derivatives.

In the ¹H NMR spectrum of this compound derivatives:

The proton of the NH group adjacent to the carbonyl typically appears as a singlet in the downfield region, around δ 11.8-11.9 ppm. derpharmachemica.com

The azomethine proton (CH=N) in hydrazone derivatives resonates as a broad singlet between δ 8.3-8.7 ppm. derpharmachemica.com

Aromatic protons give rise to a multiplet in the range of δ 7.0-7.9 ppm. derpharmachemica.com

The ¹³C NMR spectrum provides information on the different carbon environments:

The carbonyl carbon (C=O) signal is typically observed at approximately δ 161-162 ppm. derpharmachemica.com

The azomethine carbon (CH=N) signal appears in the range of δ 143-148 ppm. derpharmachemica.com

Signals for the substituted benzene (B151609) ring carbons are found between δ 136-108 ppm and δ 153-149 ppm. derpharmachemica.com

Table 2: Representative NMR Spectral Data for this compound Derivatives

| Nucleus | Functional Group | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Enolic NH | 11.8-11.9 derpharmachemica.com |

| ¹H | Azomethine CH=N | 8.3-8.7 derpharmachemica.com |

| ¹H | Aromatic C-H | 7.0-7.9 derpharmachemica.com |

| ¹³C | Carbonyl C=O | 161-162 derpharmachemica.com |

| ¹³C | Azomethine C=N | 143-148 derpharmachemica.com |

| ¹³C | Aromatic C | 136-108, 153-149 derpharmachemica.com |

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of this compound and for studying its fragmentation patterns, which can provide further structural information. mzcloud.org The molecular weight of this compound is 170.596 g/mol . nist.gov The mass spectrum of this compound is available through the NIST WebBook. nist.gov

UV-Visible spectroscopy measures the electronic transitions within a molecule. For hydrazide ligands like this compound, absorptions are typically observed in the UV region, which are assigned to π–π* transitions originating from the π bonds of the hydrazide. tandfonline.com When these ligands coordinate with a metal ion, these transitions can shift to higher energy. tandfonline.com

Mass Spectrometry (MS)

X-ray Crystallography and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The crystal structure of this compound has been determined through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net

In one study, the asymmetric unit of the title compound, C₇H₇ClN₂O, was found to contain two molecules. researchgate.net In these molecules, the chlorophenyl and formic hydrazide units are nearly planar. researchgate.net The dihedral angles between these planar groups are 56.8(2)° and 56.9(2)° in the two independent molecules. researchgate.net The molecules in the crystal are organized into polymeric chains extending along the tandfonline.com direction, stabilized by N—H⋯O and N—H⋯N hydrogen bonds. researchgate.net

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 25.7589 (16) | researchgate.net |

| b (Å) | 4.9618 (3) | researchgate.net |

| c (Å) | 12.9205 (8) | researchgate.net |

| β (°) | 103.648 (3) | researchgate.net |

| V (ų) | 1604.75 (17) | researchgate.net |

| Z | 8 | researchgate.net |

Asymmetric Unit Analysis

The crystal structure of this compound reveals that the asymmetric unit contains two independent molecules. iucr.orgnih.goviucr.org These two molecules exhibit slight geometric variations. iucr.orgresearchgate.net This phenomenon indicates the presence of subtle conformational polymorphism in the solid state, where the molecule can adopt slightly different shapes within the same crystal lattice.

Planarity of Molecular Units and Dihedral Angles

In both molecules within the asymmetric unit, the chlorophenyl ring and the hydrazide moiety are nearly planar. iucr.orgnih.govresearchgate.net For one molecule, the root-mean-square (r.m.s.) deviations from planarity for the chlorophenyl group and the formic hydrazide unit are 0.0081 Å and 0.0100 Å, respectively. iucr.orgnih.goviucr.orgresearchgate.net In the second molecule, these deviations are 0.0069 Å and 0.0150 Å. iucr.orgnih.goviucr.orgresearchgate.net

A significant feature of the molecular conformation is the relative orientation of these two planar units. The dihedral angle, which describes the twist between the chlorophenyl ring and the hydrazide group, is a critical parameter. In the two independent molecules, these dihedral angles are 56.8(2)° and 56.9(2)° (or 56.89(20)°), indicating a notable non-coplanar arrangement. iucr.orgnih.goviucr.orgresearchgate.net This twisted conformation is a key aspect of the molecule's three-dimensional structure.

Table 1: Selected Dihedral Angles and Planarity Data for this compound

| Molecule | Molecular Unit | r.m.s. Deviation (Å) | Dihedral Angle (°) |

| 1 | Chlorophenyl Group (A) | 0.0081 | 56.8(2) |

| Formic Hydrazide Moiety (B) | 0.0100 | ||

| 2 | Chlorophenyl Group (C) | 0.0069 | 56.9(2) |

| Formic Hydrazide Moiety (D) | 0.0150 |

Intermolecular Interactions: Hydrogen Bonding Networks (N—H···O, N—H···N)

The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. iucr.orgnih.gov Specifically, classical N—H···O and N—H···N hydrogen bonds are the primary forces that stabilize the crystal lattice. iucr.orgnih.govresearchgate.net These interactions involve the hydrogen atoms of the amine (NH) and hydrazide (NH2) groups acting as donors, and the oxygen and nitrogen atoms of adjacent molecules acting as acceptors. This extensive hydrogen-bonding network is crucial in dictating the supramolecular assembly of the molecules in the solid state. researchgate.net

Formation of Polymeric Chains and Ring Motifs in the Crystal Lattice

The intermolecular hydrogen bonds link the individual molecules of this compound into larger assemblies. iucr.orgnih.gov These interactions lead to the formation of one-dimensional polymeric chains that extend along the evitachem.com crystallographic direction. iucr.orgnih.govresearchgate.net

Within these chains, a specific and recurring pattern of hydrogen bonds creates a ring motif. This motif is described by the graph-set notation R³₃(10). iucr.orgnih.govresearchgate.net The R³₃(10) notation indicates that the ring is formed by three hydrogen-bond donors and three acceptors, enclosing a total of ten atoms. This specific arrangement of N—H···O and N—H···N bonds results in a robust and well-defined supramolecular architecture. iucr.orgnih.govresearchgate.net

Computational Chemistry and Molecular Modeling for Structural Insights

To complement experimental data, computational chemistry and molecular modeling techniques have been employed to investigate the structural properties of this compound and related compounds.

Quantum Chemical Calculations

Quantum chemical calculations, such as those using Density Functional Theory (DFT), have been utilized to optimize the geometry of hydrazide derivatives and analyze their electronic properties. researchgate.netacs.org For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine bond lengths, bond angles, and dihedral angles for stable conformers of related molecules. researchgate.net These theoretical calculations often show good agreement with experimental data obtained from X-ray crystallography, providing further validation of the determined structures. researchgate.net Such computational studies can also offer insights into the vibrational properties of the molecule. dntb.gov.ua

Conformational Energy Landscapes

Computational methods are also valuable for exploring the conformational energy landscape of molecules like this compound. By systematically varying key dihedral angles and calculating the corresponding energies, it is possible to identify the most stable conformers and the energy barriers between them. wisc.edu For example, studies on related hydrazone structures have used quantum chemical calculations to identify the most stable minimum-energy conformers before performing higher-accuracy geometry optimizations. researchgate.net This type of analysis helps to understand the molecule's flexibility and the likelihood of different conformations existing in various environments.

Iv. Pharmacological and Biological Activities of 2 Chlorobenzohydrazide and Its Derivatives

Antimicrobial Activity

Derivatives of 2-chlorobenzohydrazide are recognized for their broad-spectrum antimicrobial properties. researchgate.netnih.gov The core structure has been elaborated into various heterocyclic systems and Schiff bases, which have been systematically evaluated against a range of pathogenic microorganisms. who.intekb.eggrafiati.com

Compounds derived from this compound have shown significant potential as antibacterial agents, active against both Gram-positive and Gram-negative bacteria. elixirpublishers.comnih.gov For instance, vanadium(V) complexes derived from a hydrazone ligand incorporating a this compound moiety, specifically N'-(4-bromo-2-hydroxybenzylidene)-2-chlorobenzohydrazide, demonstrated good antibacterial activity against Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. researchgate.net

Another study highlighted that newly synthesized 2-azetidinone derivatives showed good antibacterial activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) strains. elixirpublishers.com Specifically, a derivative with a chloro group exhibited moderate activity against the Gram-positive bacteria. elixirpublishers.com Research on Schiff's bases of 2-chlorobenzoic acid indicated they were more potent antimicrobial agents than their ester counterparts, showing greater potential against the Gram-negative bacterium E. coli compared to Gram-positive bacteria. nih.gov

| Derivative Type | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| Vanadium(V) complex of N'-(4-bromo-2-hydroxybenzylidene)-2-chlorobenzohydrazide | P. aeruginosa | Good | researchgate.net |

| Vanadium(V) complex of N'-(4-bromo-2-hydroxybenzylidene)-2-chlorobenzohydrazide | S. aureus | Good | researchgate.net |

| Vanadium(V) complex of N'-(4-bromo-2-hydroxybenzylidene)-2-chlorobenzohydrazide | B. subtilis | Good | researchgate.net |

| Vanadium(V) complex of N'-(4-bromo-2-hydroxybenzylidene)-2-chlorobenzohydrazide | E. coli | Good | researchgate.net |

| 2-Azetidinone derivative | B. subtilis | Good | elixirpublishers.com |

| 2-Azetidinone derivative | S. aureus | Good | elixirpublishers.com |

| 2-Azetidinone derivative | E. coli | Moderate | elixirpublishers.com |

| 2-Azetidinone derivative | P. aeruginosa | Moderate | elixirpublishers.com |

| Schiff's bases of 2-chlorobenzoic acid | E. coli | Potent | nih.gov |

The antifungal potential of this compound derivatives has been explored against common fungal pathogens. semanticscholar.org Studies have shown that modifications to the parent compound can yield derivatives with significant activity against species like Candida albicans and Aspergillus niger. derpharmachemica.comasianpubs.org For example, certain 2-chlorobenzoic acid derivatives were evaluated for their activity against these fungi by the tube dilution method. researchgate.netnih.gov Hydrazine-based compounds, including derivatives of this compound, have demonstrated rapid fungicidal activity against C. albicans, including strains resistant to existing drugs like fluconazole. nih.gov One such derivative, Hyd.Cl, significantly reduced C. albicans viability and biofilm formation. nih.gov Furthermore, a newly developed quinoxaline (B1680401) derivative, 2-Chloro-3-hydrazinylquinoxaline, showed noteworthy effectiveness against various Candida and Aspergillus species. nih.gov

| Derivative Type | Fungal Strain | Activity Level | Reference |

|---|---|---|---|

| Hydrazine-based pyrrolidinone (Hyd.Cl) | C. albicans | Significant fungicidal activity | nih.gov |

| 2-Chloro-3-hydrazinylquinoxaline | Candida species | Noteworthy effectiveness | nih.gov |

| 2-Chloro-3-hydrazinylquinoxaline | Aspergillus niger | Variable efficacy | nih.gov |

| 2-Chlorobenzoic acid derivatives | C. albicans | Screened | researchgate.netnih.gov |

| 2-Chlorobenzoic acid derivatives | A. niger | Screened | researchgate.netnih.gov |

Hydrazide-hydrazone derivatives are a well-established class of compounds with potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. orientjchem.orgnih.govnih.gov The core structure of isoniazid, a first-line antituberculosis drug, is a hydrazide. Consequently, derivatives of this compound have been investigated for their antimycobacterial effects. orientjchem.orgderpharmachemica.com Studies have synthesized and evaluated various hydrazones for their in vitro activity against M. tuberculosis H37Rv. nih.govnih.gov For instance, certain hydrazide-hydrazones based on 4-substituted benzoic acids were screened for their antituberculosis activity. nih.gov While specific data for this compound derivatives was part of broader studies, the general findings support the potential of this chemical class in developing new anti-TB agents. orientjchem.orgsemanticscholar.org

The antimicrobial efficacy of this compound derivatives is closely linked to their chemical structure. nih.gov Research indicates that the position of the chlorine atom on the benzene (B151609) ring is crucial; 2-chloro derivatives often show greater antimicrobial potency compared to 4-chloro analogs, which may be due to less steric hindrance. vulcanchem.com The conversion of benzohydrazides into Schiff bases by reacting them with aldehydes or ketones is a common strategy to enhance biological activity. derpharmachemica.com Quantitative Structure-Activity Relationship (QSAR) studies on 2-chlorobenzoic acid derivatives have revealed that their antimicrobial activities are governed by topological parameters, specifically the second order molecular connectivity indices. nih.gov These studies also confirmed that Schiff's bases of 2-chlorobenzoic acid are generally more potent than the corresponding esters. nih.gov

Antimycobacterial Activity

Anticancer / Antitumor Activity

Beyond their antimicrobial effects, this compound derivatives have emerged as a promising class of anticancer agents. orientjchem.orgnaturalspublishing.comresearchgate.net The structural framework has been incorporated into various novel compounds that exhibit cytotoxicity against a range of human cancer cell lines. nih.govnih.govpsecommunity.org

Derivatives of this compound have demonstrated significant cytotoxic effects against multiple cancer cell lines. One notable example is N'-(1-[1-[4-nitrophenyl]-3-phenyl-1H-pyrazol-4-yl]methylene)-2-chlorobenzohydrazide, which showed potent activity against a full panel of 60 human tumor cell lines. nih.gov It exhibited a median growth inhibition (GI50) of 3.79 µM and was particularly effective against MCF7 (breast), SF-268 (CNS), and NCI-H460 (lung) cell lines. nih.govnih.govresearchgate.net

In another study, a pyrrolyl benzohydrazide (B10538) derivative, N′-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide (referred to as C8), was tested against A549 (lung), MCF-7 (breast), and HepG2 (liver) cancer cell lines. psecommunity.orgresearchgate.net The compound showed potent activity, particularly against the A549 lung cancer cell line, and was found to induce significant cell cycle arrest at the G2/M phase and promote apoptosis. researchgate.net Other research has also explored the cytotoxicity of various hydrazide derivatives against cell lines such as HCT116 (colon) and others, indicating the broad potential of this chemical family in oncology. google.com

| Derivative Name | Cell Line | Cancer Type | Activity Metric (µM) | Reference |

|---|---|---|---|---|

| N'-(1-[1-[4-nitrophenyl]-3-phenyl-1H-pyrazol-4-yl]methylene)-2-chlorobenzohydrazide | MCF7 | Breast | GI50: 3.79 | nih.govresearchgate.net |

| SF-268 | CNS | GI50: 3.79 | nih.govresearchgate.net | |

| NCI-H460 | Lung | GI50: 3.79 | nih.govresearchgate.net | |

| N′-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide (C8) | A549 | Lung | Potent (IC50 lower than C18) | psecommunity.orgresearchgate.net |

| MCF-7 | Breast | Less active than against A549 | psecommunity.orgresearchgate.net | |

| HepG2 | Liver | Less active than against A549 | psecommunity.orgresearchgate.net | |

| Hydrazide derivatives | HCT116 | Colon | Activity noted | google.com |

Mechanisms of Action in Cancer Cells

The anticancer properties of this compound derivatives are multifaceted, targeting various cellular processes to inhibit the growth and proliferation of cancer cells. The primary mechanisms identified include the induction of programmed cell death (apoptosis), halting the cell division cycle, inhibiting critical enzymes, and, in some cases, direct interaction with cellular DNA.

The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle can prevent the proliferation of cancer cells. Specific Schiff base derivatives of this compound have been observed to cause cell cycle arrest at the G2/M phase in human BEL-7402 cancer cells. This arrest at the G2/M checkpoint prevents the cells from entering mitosis, thereby inhibiting tumor growth. By halting the cell cycle, these compounds effectively put a brake on the uncontrolled division characteristic of cancer.

Targeting enzymes that play a crucial role in tumor growth and survival is another effective anticancer strategy. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key enzyme in angiogenesis, the process of forming new blood vessels that tumors need to grow. Certain 1,3,4-oxadiazole (B1194373) derivatives of this compound have been identified as inhibitors of VEGFR-2. By blocking the action of this enzyme, these derivatives can cut off the blood supply to tumors, thereby impeding their growth and potential to metastasize.

Some specialized derivatives of this compound, particularly those incorporating an acridine (B1665455) moiety, can directly interact with the DNA of cancer cells. These acridine-hydrazone derivatives have been shown to act as DNA intercalators. This means they insert themselves between the base pairs of the DNA double helix, distorting its structure and interfering with vital cellular processes like DNA replication and transcription. This disruption of DNA function ultimately leads to cell death.

Enzyme Inhibition (e.g., VEGFR-2)

Structure-Activity Relationships in Anticancer Agents

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different parts of the molecule contribute to its anticancer effects, which in turn guides the design of more potent and selective compounds.

For the 1,3,4-oxadiazole derivatives that inhibit VEGFR-2, SAR studies have shown that the nature and position of substituents on the phenyl ring are critical for activity. Similarly, for the Schiff base derivatives, modifications to the molecule can significantly impact their ability to induce apoptosis and cause cell cycle arrest. These studies provide a roadmap for medicinal chemists to optimize the anticancer properties of this class of compounds.

Anti-inflammatory Activity

In addition to their anticancer potential, derivatives of this compound have also been investigated for their anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, and compounds that can modulate the inflammatory response are of great interest.

Several classes of this compound derivatives have shown promise in this area. For example, various aroylhydrazones and their cyclized 1,3,4-oxadiazole counterparts have demonstrated significant anti-inflammatory activity in preclinical models. N-acylhydrazone derivatives have also been explored for their potential to combat inflammation. Furthermore, the synthesis of novel 4-thiazolidinone (B1220212) derivatives incorporating the hydrazide-hydrazone linkage has yielded compounds with notable anti-inflammatory effects. The anti-inflammatory action of these derivatives is often attributed to their ability to inhibit pro-inflammatory enzymes or modulate inflammatory signaling pathways.

The following table provides a summary of the anti-inflammatory activity observed in different classes of this compound derivatives.

| Compound Class | Key Structural Features | Observed Anti-inflammatory Activity |

| Aroylhydrazones and 1,3,4-Oxadiazoles | Varied aromatic substituents | Significant activity in preclinical models |

| N-Acylhydrazones | Presence of the N-acylhydrazone moiety | Potential as anti-inflammatory agents |

| 4-Thiazolidinones | Inclusion of the thiazolidinone ring | Notable anti-inflammatory effects |

Inhibition of Inflammatory Mediators

Derivatives of benzohydrazide, including those related to this compound, have been shown to modulate the production of key inflammatory mediators. For instance, certain N-acyl hydrazone (NAH) derivatives can significantly inhibit the production of nitric oxide, a critical signaling molecule in inflammation. mdpi.com In studies on macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), ferrocenyl-N-acyl hydrazone derivatives demonstrated an ability to modulate nitrite (B80452) production, with inhibition values ranging from 14.4% to 74.2%. mdpi.com

Furthermore, research into related structures has provided insights into potential mechanisms. Nicotinamide (B372718) derivatives synthesized using this compound have been investigated as potential inhibitors of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are known to be implicated in inflammation-associated cancers. tandfonline.com Studies on other classes of compounds in inflammation models have shown inhibition of a broad spectrum of mediators including prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). researchgate.net

| Compound | Inhibition of Nitrite Production (%) |

|---|---|

| SintMed149 | 71.7% |

| SintMed150 | 74.2% |

| Dexamethasone (Reference) | 64.9% |

In vivo Models of Inflammation

The anti-inflammatory potential of this compound derivatives has been substantiated in established animal models of inflammation.

Zymosan-induced Peritonitis: This model induces a sterile inflammatory response characterized by the migration of leukocytes, particularly neutrophils, into the peritoneal cavity. nih.govmeliordiscovery.com A derivative, Salicylaldehyde (B1680747) 2-chlorobenzoyl hydrazone (H2LASSBio-466), and its zinc(II) complex have demonstrated significant anti-inflammatory effects in this model. researchgate.net They were found to inhibit cell migration at levels comparable or even superior to the standard anti-inflammatory drug, indomethacin. researchgate.netufal.br Specifically, these compounds inhibited cell migration by 53.4% to 82.7%. researchgate.netufal.br

| Compound | Inhibition of Cell Migration (%) | Reference Compound |

|---|---|---|

| H2LASSBio-466 | 53.4% | Indomethacin |

| [Zn(LASSBio-466)H2O]2 | Not specified, but comparable to Indomethacin | Indomethacin |

| LASSBio-1604/1617 (related hydrazones) | 78.6% - 82.7% | Piroxicam (57.3%) |

Carrageenan-induced Paw Edema: This is a standard model for evaluating acute inflammation. The injection of carrageenan into a rat's paw induces edema, and the reduction in swelling is a measure of anti-inflammatory activity. researchgate.net While direct studies on this compound are limited, derivatives have shown significant activity. For example, a series of 2-phenylacetohydrazide-hydrazone and benzohydrazide-hydrazone derivatives were tested, with some compounds exhibiting excellent anti-inflammatory effects. orientjchem.org Related indole (B1671886) acetohydrazide derivatives have shown inhibition of edema ranging from 7.06% to 63.69% after 3 hours. mdpi.comnih.gov A related compound, 3,5-Dichlorobenzohydrazide, also significantly reduced inflammation in this model.

Enzyme Inhibition Studies

Derivatives of this compound have been identified as inhibitors of several key enzymes, highlighting their therapeutic potential.

Paraoxonase 1 (PON1) Inhibition

Paraoxonase 1 (PON1) is a calcium-dependent enzyme that hydrolyzes various substrates, including organophosphates. nih.gov A study investigating a series of benzohydrazide derivatives found them to be moderate inhibitors of PON1. The half-maximal inhibitory concentration (IC50) values for the series ranged from 76.04 ± 13.51 to 221.70 ± 13.59 μM. nih.govresearcher.lifebilecik.edu.tranadolu.edu.tr Among the tested compounds, 2-amino-4-chlorobenzohydrazide (B1635269) was the most effective inhibitor, with an inhibition constant (Ki) of 38.75 ± 12.21 μM. nih.govresearcher.lifebilecik.edu.tranadolu.edu.trresearchgate.net

| Compound | IC50 (μM) | Ki (μM) |

|---|---|---|

| Benzohydrazide Series (Range) | 76.04 - 221.70 | 38.75 - 543.50 |

| 2-amino-4-chlorobenzohydrazide (Compound 4) | Not Specified | 38.75 ± 12.21 |

Lipoxygenase Enzyme Inhibition

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Derivatives of chlorobenzohydrazides have shown promise as LOX inhibitors. A series of 1,2,4-triazoles derived from 4-chlorobenzohydrazide were identified as potent inhibitors of 15-lipoxygenase (15-LOX). acs.org The most active compounds in this series displayed IC50 values ranging from 17.43 ± 0.38 to 27.53 ± 0.82 μM. acs.org The position and nature of substituents on the phenyl ring were found to be crucial for the inhibitory activity. acs.org Other related structures, such as oxadiazole derivatives and palladium(II) complexes of hydrazides, have also been noted for their lipoxygenase inhibition potential. researchgate.netwho.intbioline.org.br

Monoamine Oxidase Inhibition (for related hydrazide derivatives)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. While the first generation of MAO inhibitors were irreversible hydrazine (B178648) derivatives like iproniazid, recent research has focused on developing reversible inhibitors to reduce side effects. nih.govcdnsciencepub.com Hydrazones, a class to which many this compound derivatives belong, are being actively investigated for this purpose. nih.gov

Studies on various hydrazide and hydrazone derivatives have demonstrated significant MAO inhibitory activity. For instance, a series of ferulic acid hydrazide derivatives showed a more pronounced inhibition of MAO-B over MAO-A, with the most potent compound exhibiting an IC50 value of 1.88 μM for MAO-B. researchgate.net These new hydrazone inhibitors are often found to be competitive and reversible. researchgate.netresearchgate.net N-pyridyl-hydrazone derivatives have also been synthesized and shown to have notably low IC50 values against both MAO isoforms. mdpi.com

Other Enzyme Targets

The inhibitory activity of this compound derivatives extends to other enzymes as well:

Phosphodiesterase I: Oxovanadium(IV) complexes of various hydrazides, including this compound, were synthesized and tested for their ability to inhibit snake venom phosphodiesterase I. The resulting complexes showed IC50 values ranging from 21.2 to 34.4 μM. tandfonline.com

α-Glucosidase and Carbonic Anhydrase: While uncoordinated hydrazide ligands were inactive, their palladium(II) complexes, including one derived from this compound, proved to be potent α-glucosidase inhibitors. researchgate.net Some of these complexes also demonstrated inhibitory potential against carbonic anhydrase. researchgate.net

VEGFR-2: In the search for anticancer agents, derivatives incorporating the this compound moiety have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. Some of these compounds showed promising activity with sub-micromolar IC50 values, with one derivative exhibiting an IC50 of 3.7 nM, nearly equal to the reference drug sorafenib. tandfonline.comnih.gov

Cyclooxygenase (COX): The N-acyl hydrazone (NAH) scaffold is recognized as a key pharmacophore for binding to and inhibiting cyclooxygenase enzymes, which are central to the inflammatory pathway. mdpi.com

Anticonvulsant Activity

Hydrazone derivatives, a class of compounds often synthesized from hydrazides like this compound, are widely recognized for their potential anticonvulsant properties. researchgate.netorientjchem.orgorientjchem.orggrafiati.com The core structure is considered a key pharmacophore in the development of new anticonvulsant agents. researchgate.netevitachem.com

Research into derivatives of this compound has yielded compounds with notable anticonvulsant effects. For instance, a study on hydrazones of 5-chloro-2(3H)-benzoxazolinone-3-acetyl hydrazide, which share a structural relationship, identified several derivatives with significant activity. nih.gov Specifically, compounds like 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o-methoxy-benzaldehyde)-hydrazone and its p-nitrobenzaldehyde analogue were found to be more active than the standard drug phenytoin (B1677684) in pentylenetetrazole-induced seizure tests. nih.gov Schiff bases and 2-azetidinone derivatives are other classes of compounds derived from hydrazides that have shown promise as anticonvulsant agents. mdpi.come-journals.inajrconline.org

The following table summarizes the findings of selected studies on the anticonvulsant activity of related hydrazone derivatives.

| Compound Class | Specific Derivative Example | Observation | Reference |

| Benzoxazolinone Hydrazone | 5-Chloro-2(3H)-benzoxazolinone-3-acetyl-2-(p-nitrobenzaldehyde)-hydrazone | More active than phenytoin in a pentylenetetrazole-induced seizure model. | nih.gov |

| Benzoxazolinone Hydrazone | 5-Chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o-methoxy-benzaldehyde)-hydrazone | Showed higher activity than phenytoin in preclinical tests. | nih.gov |

| 1,4-Benzodiazepine Azomethine | 7-{(E)-[(4-nitrophenyl)methylidene]amino}-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Demonstrated potential anticonvulsant activity in a picrotoxin-induced seizure model. | nih.gov |

Other Biological Activities

Beyond anticonvulsant effects, derivatives of this compound have been explored for a variety of other biological functions.

Hydrazone derivatives are noted for their antioxidant capabilities. orientjchem.orgbiointerfaceresearch.com The antioxidant potential of these compounds is often evaluated through their ability to scavenge free radicals, a key factor in preventing oxidative stress.

Studies on phenolic hydrazone/hydrazide derivatives have shown that the hydrazone group is a more reactive radical scavenger than the hydrazide or phenolic OH groups. researchgate.net For example, N'-[(3,5-Di-tert-butyl-2-hydroxyphenyl)methylidene]-2-chloro-benzohydrazide was synthesized and its antioxidant properties were investigated. semanticscholar.orgrsc.org The evaluation of such compounds often involves assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. researchgate.net Research has indicated that hydrazone derivatives of pyridoxal (B1214274) and pyridine-4-carbaldehyde can be potent antioxidants, with some compounds showing significantly higher reducing ability than standards like Trolox and BHT. nih.gov

The table below presents findings from antioxidant assays on related hydrazone derivatives.

| Compound Class | Assay | Key Finding | Reference |

| Phenolic Hydrazones | DPPH & ABTS | Hydrazone group is more reactive than hydrazide and phenolic OH groups for radical scavenging. | researchgate.net |

| Pyridoxal Hydrazones | FRAP | Some derivatives showed twice the reducing potency of the standard antioxidant Trolox. | nih.gov |

| Chalcone-derived Hydrazone | DPPH | A specific hydrazone derivative displayed moderate DPPH scavenging efficiency. | grafiati.com |

Benzohydrazide and its derivatives have been reported to possess antileishmanial activity. derpharmachemica.com This is significant given the need for new treatments for leishmaniasis, a parasitic disease. google.com

Research has shown that 2-aminobenzoyl amino acid hydrazide derivatives can have a high inhibitory effect on Leishmania aethiopica promastigotes. nih.gov One particular compound, 2-amino-N-(6-hydrazinyl-6-oxohexyl)benzamide, demonstrated an IC₅₀ value of 0.051μM, making it 154 times more active than the standard drug miltefosine. nih.gov Furthermore, oxidovanadium(IV) complexes of N-acylhydrazones, such as those derived from (E)-N'-(2-hydroxybenzylidene-4-chlorobenzohydrazide), have shown activity against Leishmania major promastigotes. nih.gov Chloroquine derivatives, which can be structurally related to certain benzohydrazide compounds, have also been investigated for their antileishmanial effects. nih.gov

The following table details the antileishmanial activity of specific benzohydrazide derivatives.

| Compound | Target Organism | IC₅₀ (µM) | Comparison | Reference |

| 2-amino-N-(6-hydrazinyl-6-oxohexyl)benzamide | Leishmania aethiopica | 0.051 | 154-fold more active than Miltefosine (IC₅₀=7.832μM) | nih.gov |

| Oxidovanadium(IV) complex with (E)-N'-(2-hydroxybenzylidene-4-chlorobenzohydrazide) and phenanthroline | Leishmania major | 22.1 ± 0.6 | Active against promastigotes | nih.gov |

This compound is utilized in agriculture as a plant growth regulator. guidechem.com Its primary mechanism of action involves inhibiting the biosynthesis of gibberellin, a plant hormone crucial for stem elongation. This inhibition leads to a reduction in shoot growth while promoting the development of roots. guidechem.com This dual effect can be beneficial in cultivating more robust plants with stronger root systems. The use of hydrazones as plant growth regulators has also been noted in broader chemical literature. biointerfaceresearch.comtsijournals.com

| Activity | Effect | Mechanism | Reference |

| Plant Growth Regulation | Inhibits shoot growth | Suppression of gibberellin biosynthesis | guidechem.com |

| Plant Growth Regulation | Promotes root development | Suppression of gibberellin biosynthesis | guidechem.com |

V. Computational and in Silico Studies of 2 Chlorobenzohydrazide

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or protein target) to form a stable complex. For 2-chlorobenzohydrazide derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating the specific interactions that govern their binding affinity.

Docking simulations have revealed that this compound derivatives can fit into the active sites of various enzymes through a network of interactions. For instance, the docking of N'-(1-Benzyl-2-oxoindolin-3-ylidene)-2-chlorobenzohydrazide into its target protein showed significant binding affinity. rsc.org The stability of such complexes is often attributed to a combination of hydrogen bonds, hydrophobic interactions, and sometimes electrostatic or ionic interactions. nih.gov

In studies involving xanthine (B1682287) oxidase, a derivative, 2-chloro-N'-(4-fluorobenzylidene)benzohydrazide, was shown to bind within the enzyme's active site. researchgate.netresearchgate.net Similarly, when docked against the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in mycolic acid biosynthesis, derivatives of this compound demonstrated strong binding. One study highlighted that a derivative formed two electrostatic interactions with the amino acid residue LYS A:165, which was comparable to the standard drug isoniazid. innovareacademics.in This suggests a potent inhibitory capability. The binding modes typically involve the hydrazone moiety acting as a hydrogen bond donor or acceptor, interacting with key amino acid residues within the protein's active site. nih.gov

| Derivative of this compound | Target Protein | Key Interactions/Binding Observations |

| (E)-N′-(1-Benzyl-2-oxoindolin-3-ylidene)-2-chlorobenzohydrazide | Cancer-related protein | Showed a docking score of -7.561 kcal/mol, indicating good binding affinity. rsc.org |

| Aroylhydrazone derivative (B1) | InhA (Mycobacterium tuberculosis) | Formed two electrostatic interactions with LYS A:165; displayed a more negative C docker interaction value. innovareacademics.in |

| 2-chloro-N'-(4-fluorobenzylidene)benzohydrazide | Xanthine Oxidase (XO) | Binds within the active site of the enzyme. researchgate.netresearchgate.net |

| Substituted benzohydrazide (B10538) (S1) | InhA (Mycobacterium tuberculosis) | Showed a high score of -Cdocker interaction energy, suggesting it may overcome drug resistance. derpharmachemica.com |

A significant focus of molecular docking studies on this compound derivatives has been the identification of therapeutic targets for various diseases. A primary target that has emerged is the enoyl-acyl carrier protein (ACP) reductase, InhA, from Mycobacterium tuberculosis. innovareacademics.inderpharmachemica.compulsus.com Inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, making it a validated target for antitubercular drugs. derpharmachemica.compulsus.com

Other identified protein targets include:

Xanthine Oxidase (XO): Derivatives such as 2-chloro-N'-(4-fluorobenzylidene)benzohydrazide have been studied for their inhibitory potential against this enzyme, which is involved in conditions like gout. researchgate.netresearchgate.net

Paraoxonase 1 (PON1): Benzohydrazide derivatives have been investigated as inhibitors of PON1, a calcium-dependent enzyme involved in organophosphate hydrolysis. researcher.lifenih.gov

Epidermal Growth Factor Receptor (EGFR): In cancer research, related hydrazone derivatives have been docked against EGFR, a key protein in cell signaling and tumor growth. nih.govrsc.org

DNA Gyrase: Some hydrazone derivatives have been studied for their interaction with bacterial DNA gyrase, a target for antibiotics. heteroletters.org

Ligand-Protein Interactions and Binding Modes

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for new compounds and helps in designing more potent molecules.

QSAR models have been successfully applied to predict the antimicrobial activity of hydrazides, including those derived from this compound. In one study on benzylidene hydrazides, a multi-target QSAR (mt-QSAR) model was found to be more effective than one-target models in describing the antibacterial and antifungal activities. nih.gov This indicates that the compounds likely act on multiple targets within the microbial cells. For other bis-hydrazone derivatives, QSAR models were developed to predict activity against Bacillus subtilis, Klebsiella pneumoniae, and Mycobacterium tuberculosis. mdpi.com These models provide a framework for estimating the potency of newly designed analogs before their synthesis.

QSAR studies are crucial for identifying the specific structural features and physicochemical properties that are critical for a compound's biological activity.